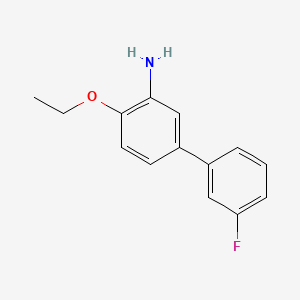

2-Ethoxy-5-(3-fluorophenyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14FNO |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

2-ethoxy-5-(3-fluorophenyl)aniline |

InChI |

InChI=1S/C14H14FNO/c1-2-17-14-7-6-11(9-13(14)16)10-4-3-5-12(15)8-10/h3-9H,2,16H2,1H3 |

InChI Key |

HGYCPINYVYBYJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 5 3 Fluorophenyl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. For 2-Ethoxy-5-(3-fluorophenyl)aniline, the primary disconnections target the key bonds that are most strategically formed.

Targeting the C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

A primary strategic disconnection is the carbon-nitrogen (C-N) bond that links the two phenyl rings. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this purpose. wikipedia.orgorganic-chemistry.org This reaction forms C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org The development of this method has significantly expanded the possibilities for synthesizing aryl amines, often replacing harsher traditional methods. wikipedia.org

In a retrosynthetic sense, the target molecule can be disconnected into two key synthons: a substituted aniline (B41778) and a substituted aryl halide. For instance, one could envision coupling 4-bromo-2-ethoxyaniline (B1339383) with a suitable 3-fluorophenyl precursor, or conversely, coupling 2-ethoxyaniline with a 3-fluorobromo- or 3-fluoroiodobenzene derivative, followed by the introduction of the second amino group. The choice of specific precursors depends on their availability and reactivity in the subsequent coupling steps. The reaction's mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org

Strategies for Introduction of the Ethoxy Group

The introduction of the ethoxy group (–OCH2CH3) is another critical step. This can be achieved through several classic and modern etherification strategies. A common approach is the Williamson ether synthesis, which would involve a nucleophilic substitution reaction. This strategy would typically start with a phenol (B47542) precursor, such as 4-amino-3-nitrophenol. The phenolic hydroxyl group would be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide), forming the ethoxy ether linkage.

Approaches for Fluorine Incorporation (e.g., Fluorination of Precursors, Suzuki-Miyaura coupling with fluorinated boronic acids)

Incorporating the fluorine atom onto the phenyl ring can be accomplished in two main ways: by direct fluorination of a precursor molecule or, more commonly, by using a starting material that already contains the fluorine atom.

Direct fluorination of aromatic rings can be challenging. However, methods using electrophilic fluorinating agents like Selectfluor® are known. researchgate.net Another historical approach involves the Balz-Schiemann reaction, where an aniline is converted to a diazonium fluoroborate, which is then thermally decomposed to install the fluorine atom. google.com

A more versatile and widely used strategy is to employ a cross-coupling reaction with a fluorinated building block. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon (C-C) bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgyoutube.com In the synthesis of this compound, a key step could involve coupling an appropriately substituted aryl halide (e.g., a bromo-ethoxyaniline derivative) with 3-fluorophenylboronic acid. nih.gov This approach is highly efficient due to the mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance of various functional groups. libretexts.orgnih.gov The catalytic cycle of the Suzuki reaction also proceeds through oxidative addition, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination. youtube.com

Development and Optimization of Multi-Step Synthetic Routes

A plausible multi-step synthesis would integrate these strategies. For example, a route could begin with the Suzuki-Miyaura coupling of 1-bromo-2-ethoxy-4-nitrobenzene (B1290349) with 3-fluorophenylboronic acid. This would be followed by the reduction of the nitro group to an amine to yield the final product, this compound.

Detailed Reaction Conditions and Catalyst Systems (e.g., Palladium catalysis)

The success of cross-coupling reactions like Buchwald-Hartwig and Suzuki-Miyaura heavily depends on the optimization of reaction conditions and the catalyst system. Palladium catalysts are the most common choice for these transformations. libretexts.orggoogle.com

These catalyst systems typically consist of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity, which is key to achieving high yields and selectivity.

| Reaction Type | Catalyst Precursor | Common Ligands | Typical Base | Solvent | Temperature | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, DPPF, BINAP | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 °C | libretexts.orgnih.gov |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, Sterically hindered phosphines | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temp - 110 °C | wikipedia.orgorganic-chemistry.org |

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. blazingprojects.comnih.gov These principles are highly relevant to the synthesis of complex molecules like this compound. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Catalytic reactions like Suzuki and Buchwald-Hartwig are inherently more atom-economical than stoichiometric reactions. instituteofsustainabilitystudies.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂ is a primary goal. instituteofsustainabilitystudies.comjddhs.com Research into performing cross-coupling reactions in water or other environmentally benign solvents is an active area.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. instituteofsustainabilitystudies.com The evolution of highly active catalyst systems has enabled many coupling reactions to proceed under milder conditions.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. jddhs.com Palladium catalysts, used in small quantities, are a cornerstone of modern synthesis. Efforts are also focused on developing methods for recycling these valuable and often toxic metal catalysts. jddhs.com

Waste Prevention: Designing syntheses to prevent waste is better than treating or cleaning up waste after it has been created. jddhs.com This involves choosing reactions with high selectivity and yield to minimize the formation of byproducts. acs.org

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible. blazingprojects.com

Yield Enhancement and Purity Control in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on yield enhancement and stringent purity control. Key to this is the optimization of reaction conditions and the implementation of effective purification strategies.

Detailed Research Findings:

In large-scale syntheses of diaryl amines, such as those produced via Buchwald-Hartwig amination or Suzuki coupling, several factors critically influence the yield and purity. sigmaaldrich.comresearchgate.net For the synthesis of this compound, which could be hypothetically formed through a palladium-catalyzed coupling of 2-ethoxyaniline and 1-bromo-3-fluorobenzene (B1666201), precise control over reaction parameters is paramount. The choice of catalyst, ligand, base, and solvent system can dramatically impact reaction efficiency and the impurity profile. sigmaaldrich.com For instance, using sterically hindered phosphine (B1218219) ligands can improve catalytic activity and reduce side reactions. acs.org

Temperature and reaction time are also critical variables. Maintaining a consistent temperature profile throughout the reaction vessel is crucial to prevent the formation of thermal degradation byproducts. On a large scale, this requires efficient heat transfer systems. researchgate.net

Purity control is another major challenge. Impurities can arise from starting materials, side reactions (e.g., hydrodehalogenation of the aryl halide), or residual catalyst. To achieve high purity, a multi-step purification process is often employed. This can include:

Crystallization: A common and effective method for purifying solid organic compounds. The choice of solvent system is critical for achieving high purity and yield.

Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. However, for high-value products, it may be necessary. biotage.com Amine-functionalized silica (B1680970) can be particularly effective for purifying amines by mitigating the strong interactions with acidic silica gel. biotage.com

Acid-Base Extraction: Amines can be purified by converting them into their water-soluble salts by treatment with an acid. This allows for the removal of non-basic impurities through extraction. The free amine is then regenerated by treatment with a base. rochester.edu A novel approach utilizes trichloroacetic acid (TCA) to precipitate the amine salt, which can then be isolated and decomposed back to the pure amine by heating, offering a more streamlined process. nih.gov

| Parameter | Condition A | Condition B | Condition C | Observed Effect on Yield and Purity |

|---|---|---|---|---|

| Catalyst/Ligand | Pd(OAc)₂ / P(t-Bu)₃ | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / SPhos | Yields can vary from 70% to >95% depending on the catalyst system's efficiency in promoting the desired C-N bond formation and suppressing side reactions. Purity is affected by the catalyst's ability to prevent the formation of homocoupled byproducts. |

| Base | NaOt-Bu | K₂CO₃ | Cs₂CO₃ | The choice of base influences reaction rate and the level of base-sensitive impurities. Stronger bases like NaOt-Bu often lead to faster reactions but may increase side reactions. |

| Solvent | Toluene | Dioxane | THF | Solvent polarity and boiling point affect reaction kinetics and solubility of reactants and products, which in turn impacts yield and ease of purification. |

| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can increase reaction rates but may also lead to the formation of thermal degradation products, thus requiring careful optimization to balance yield and purity. |

Exploration of Novel Synthetic Strategies

The development of novel synthetic strategies aims to improve the efficiency, safety, and sustainability of chemical manufacturing. For this compound, this includes the exploration of one-pot syntheses, flow chemistry applications, and chemo- and regioselective transformations.

One-Pot Syntheses for Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, shorter reaction times, and lower operational costs. nih.govnih.gov

Detailed Research Findings:

| Starting Materials | Reaction Sequence | Catalyst/Reagents | Representative Yield | Reference Principle |

|---|---|---|---|---|

| 2-ethoxy-5-bromoaniline, 3-fluorophenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 75-85% (overall) | Based on similar one-pot Suzuki coupling and subsequent transformations. stackexchange.comnih.gov |

| Followed by a hypothetical second reaction in the same pot | Reagent for second step | |||

| 2-bromo-1-ethoxy-4-nitrobenzene, 3-fluorophenylboronic acid | Suzuki Coupling followed by Nitro Reduction | 1. Pd(dppf)Cl₂, Na₂CO₃ 2. Fe/NH₄Cl | 70-80% (overall) | Based on one-pot Suzuki-Miyaura coupling followed by reduction of a nitro group. |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govamf.ch These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. lonza.comyoutube.comyoutube.com

Detailed Research Findings:

The synthesis of this compound could be adapted to a continuous flow process. For instance, a packed-bed reactor containing an immobilized palladium catalyst could be used for a continuous Suzuki or Buchwald-Hartwig coupling reaction. beilstein-journals.org The reactants would be continuously pumped through the reactor, and the product stream would be collected at the outlet. This setup allows for high throughput and can be operated for extended periods, making it ideal for large-scale manufacturing. lonza.com Flow chemistry also enables the use of hazardous reagents and reaction conditions that would be difficult to manage in a batch process due to improved safety. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Significant reduction in reaction time, leading to higher throughput. |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | Precise temperature control, minimizing side reactions and improving safety. |

| Mass Transfer | Can be inefficient, leading to local concentration gradients | Highly efficient mixing | Improved reaction rates and yields. |

| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for a longer time | Faster and more predictable scale-up from lab to production. |

Chemo- and Regioselective Transformations

In the synthesis of complex molecules with multiple functional groups like this compound, chemo- and regioselectivity are of utmost importance. These refer to the ability of a reagent to react with one functional group in preference to others (chemoselectivity) and at a specific position on a molecule (regioselectivity).

Detailed Research Findings:

A key step in a potential synthesis of this compound, such as a Buchwald-Hartwig amination between 1-bromo-3-fluorobenzene and 2-ethoxyaniline, must proceed with high regioselectivity to form the desired C-N bond at the correct position. The choice of palladium catalyst and phosphine ligand is crucial for controlling this selectivity. acs.org Different ligands can have a profound effect on the steric and electronic environment around the palladium center, thereby directing the catalytic reaction to the desired site. For instance, bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step and prevent side reactions. acs.org

Similarly, in a Suzuki coupling approach, the reaction must selectively form the bond between the desired carbon atoms of the two aromatic rings. The catalyst system plays a critical role in ensuring this outcome.

| Catalyst/Ligand System | Hypothetical Reaction | Observed Regioselectivity | Rationale based on similar systems |

|---|---|---|---|

| Pd(OAc)₂ / BINAP | Buchwald-Hartwig amination of a di-halogenated arene | Preferential reaction at the less sterically hindered position. | The bulky BINAP ligand can create a sterically demanding environment around the catalyst, favoring reaction at the more accessible site. |

| Pd(dba)₂ / cataCXium A | Buchwald-Hartwig amination of a di-halogenated arene | Can exhibit different selectivity based on the electronic nature of the halogen and substituents. | The electronic properties of the ligand can influence the oxidative addition step, leading to different regiochemical outcomes. |

| Pd(PPh₃)₄ | Suzuki coupling with a di-functionalized aryl boronic acid | Reaction often occurs at the more reactive boronic acid moiety. | The inherent reactivity of the functional groups can dictate the regioselectivity in the absence of strong directing effects from the catalyst. |

Detailed Structural and Conformational Analysis

Single-Crystal X-Ray Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the molecular structure of crystalline solids. This technique would provide precise atomic coordinates, allowing for a detailed analysis of the molecule's geometry, as well as how the molecules arrange themselves in a crystal lattice.

Table 1: Hypothetical Bond Parameters for 2-Ethoxy-5-(3-fluorophenyl)aniline from SC-XRD This table is illustrative and does not represent experimentally verified data.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

| Bond Length | C(ethoxy) | O | ~1.37 Å | |

| Bond Length | O | C(aromatic) | ~1.36 Å | |

| Bond Length | C(aromatic) | N | ~1.40 Å | |

| Bond Length | C(aromatic) | F | ~1.35 Å | |

| Bond Angle | C | O | C | ~118° |

| Dihedral Angle | C(aniline ring) | C(aniline ring) | C(phenyl ring) | C(phenyl ring) |

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. An analysis of the crystal structure of this compound would identify these interactions, which are crucial for the stability of the solid-state architecture. Given the functional groups present, interactions such as hydrogen bonds involving the amine group (N-H···N or N-H···F), C-H···π interactions, and π-π stacking between the aromatic rings would be anticipated. nih.govresearchgate.net The presence of the fluorine atom often leads to specific C-H···F interactions that can significantly influence the packing motif. acs.orgacs.org Hirshfeld surface analysis is a powerful tool used alongside SC-XRD to visualize and quantify these intermolecular contacts. nih.gov

The molecule this compound is achiral and does not have any stereocenters. Therefore, it is expected to crystallize in a centrosymmetric space group. An SC-XRD study would confirm the absence of chirality and provide the definitive crystal system and space group. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to map out the connectivity and spatial relationships within the molecule.

A complete NMR characterization would involve acquiring spectra for all NMR-active nuclei in the molecule.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each chemically unique proton. The aromatic protons on both rings would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (multiplicities) revealing their coupling relationships with neighboring protons. The ethoxy group would exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon. Carbons attached to electronegative atoms (O, N, F) would be shifted downfield.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling to nearby protons (³JHF and ⁴JHF) would provide further structural confirmation. Fluorine-substituted anilines are known to have pH-dependent ¹⁹F chemical shifts. nih.gov

Table 2: Predicted NMR Chemical Shift Ranges for this compound This table is illustrative and shows expected ranges, not experimentally verified data.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (C-H) | 6.5 - 8.0 |

| ¹H | Amine (N-H) | 3.5 - 5.0 (broad) |

| ¹H | Methylene (-OCH₂-) | ~4.0 (quartet) |

| ¹H | Methyl (-CH₃) | ~1.4 (triplet) |

| ¹³C | Aromatic (C) | 110 - 165 |

| ¹³C | Methylene (-OCH₂-) | ~65 |

| ¹³C | Methyl (-CH₃) | ~15 |

| ¹⁹F | Aromatic (C-F) | -110 to -120 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. youtube.com It would be used to map the connectivity of protons within the ethoxy group and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com HMBC is vital for connecting molecular fragments, for instance, linking the ethoxy group to the correct position on the aniline (B41778) ring and connecting the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com This experiment would provide information about the preferred conformation and spatial arrangement of the molecule in solution, such as the proximity of the ethoxy protons to the protons on the aniline ring.

Through the combined application of these techniques, a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals for this compound could be achieved, confirming its molecular structure in solution.

Dynamic NMR for Conformational Equilibria in Solution

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. For this compound, DNMR studies would provide critical insights into the rotational dynamics around its key single bonds: the C-N bond of the aniline group, the C-O bond of the ethoxy group, and the C-C bond connecting the two aromatic rings.

By conducting NMR experiments at variable temperatures, researchers can observe changes in the appearance of NMR signals. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature increases, the rate of rotation around these bonds increases, leading to the coalescence of these signals into a time-averaged spectrum.

Analysis of the line shapes at different temperatures allows for the calculation of the activation energy barriers (ΔG‡) for these rotational processes. This data reveals the energetic landscape of the molecule's conformational equilibria in solution. For instance, the rotation of the aniline and ethoxy groups can be influenced by steric hindrance and potential intramolecular hydrogen bonding, which would be quantifiable through DNMR.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and elucidating the molecular structure of this compound. These methods probe the vibrational modes of the molecule, providing a unique "fingerprint" based on its atomic composition and bonding arrangement. cuni.cz Aniline and its derivatives are often used as starting materials in the synthesis of dyes and pharmaceuticals, making the study of their vibrational spectra crucial for characterization.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrations that change the polarizability of the molecule. cuni.cz Together, they offer a comprehensive view of the molecule's vibrational framework.

The vibrational spectrum of this compound is a composite of the characteristic bands from its three main functional components: the aniline, ethoxy, and fluorophenyl groups.

Aniline Moiety : The primary amine (-NH₂) group of the aniline portion gives rise to distinct stretching vibrations. Typically, two bands are observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. A strong C-N stretching band usually appears in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. scispace.com

Ethoxy Moiety : The ethoxy group (-OCH₂CH₃) is characterized by the C-O-C stretching vibrations. An asymmetric stretch is typically strong and found in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears near 1000-1150 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are found in the 2850-3000 cm⁻¹ range.

Fluorophenyl Moiety : The presence of a fluorine atom on the phenyl ring introduces a strong C-F stretching vibration, which is typically observed in the 1000-1400 cm⁻¹ region. The exact position depends on the substitution pattern. The aromatic ring itself will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations that are indicative of the substitution pattern.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Moiety | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Primary Amine | Aniline | N-H Asymmetric Stretch | 3400 - 3500 |

| Primary Amine | Aniline | N-H Symmetric Stretch | 3300 - 3400 |

| Primary Amine | Aniline | N-H Scissoring (Bend) | 1600 - 1650 |

| Aryl Amine | Aniline | C-N Stretch | 1250 - 1350 |

| Alkyl Aryl Ether | Ethoxy | C-O-C Asymmetric Stretch | 1200 - 1275 |

| Alkyl Aryl Ether | Ethoxy | C-O-C Symmetric Stretch | 1000 - 1150 |

| Alkyl | Ethoxy | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | Both | C=C Stretch | 1450 - 1600 |

| Fluoroaromatic | Fluorophenyl | C-F Stretch | 1000 - 1400 |

Subtle shifts in the vibrational frequencies can serve as fingerprints for specific molecular conformations. The rotational orientation (conformation) of the ethoxy group and the dihedral angle between the two phenyl rings can influence the vibrational coupling within the molecule, leading to detectable changes in the spectrum, particularly in the fingerprint region (below 1500 cm⁻¹).

The aniline -NH₂ group can act as a hydrogen bond donor, while the ether oxygen and the fluorine atom can act as weak hydrogen bond acceptors. ucla.edu In the solid state or in concentrated solutions, intermolecular hydrogen bonding of the N-H···N or N-H···O type can occur. soton.ac.uk These interactions cause a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum. The presence and nature of these hydrogen bonding networks can be inferred from the position and shape of these bands. ucla.edusoton.ac.uk Intramolecular hydrogen bonding, for example between the N-H group and the ethoxy oxygen, is also possible and would be indicated by specific shifts in the vibrational frequencies. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of this compound. It provides two critical pieces of information: the precise molecular weight of the compound, which allows for the unambiguous determination of its elemental composition, and the details of its fragmentation pathways under ionization, which helps confirm its structure.

Using techniques like Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, the mass of the molecular ion ([M+H]⁺ or M⁺˙) can be measured with high accuracy (typically within 5 ppm). This allows for the calculation of a unique chemical formula (C₁₄H₁₄FNO), distinguishing it from any isomers.

When subjected to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the molecular ion fragments in a predictable manner. nih.gov The resulting product ions reveal the underlying structure of the molecule. For this compound, the fragmentation is expected to be dominated by cleavages at the ether linkage and the bond connecting the two aromatic rings.

Key expected fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃) : Cleavage of the ethyl group from the ethoxy moiety would result in a significant fragment.

Loss of ethene (C₂H₄) : A common pathway for ethyl ethers involves a rearrangement followed by the neutral loss of ethene, leaving a hydroxyl group on the ring.

Cleavage of the C-O bond : Loss of the entire ethoxy radical (•OCH₂CH₃) is another possibility.

Cleavage of the C-C bond : The bond between the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted aniline and fluorophenyl ions.

The study of these fragmentation patterns provides a roadmap of the molecule's connectivity, confirming the identity and arrangement of the aniline, ethoxy, and fluorophenyl components. scispace.com

Interactive Table: Plausible Mass Spectrometry Fragments

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment |

| 231.11 | 202.08 | •C₂H₅ (Ethyl radical) | C₁₂H₁₁FNO⁺ |

| 231.11 | 203.08 | C₂H₄ (Ethene) | C₁₂H₁₀FNO⁺ |

| 231.11 | 186.08 | •OC₂H₅ (Ethoxy radical) | C₁₂H₁₁FN⁺ |

| 231.11 | 136.08 | C₈H₈FN (Fluorophenyl Aniline) | C₆H₆O⁺ |

| 231.11 | 95.04 | C₈H₉NO (Ethoxy Aniline) | C₆H₄F⁺ |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and other electronic properties.

Ground State Geometries and Energetics

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For 2-Ethoxy-5-(3-fluorophenyl)aniline, this would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-N Bond Length (Aniline) | ~1.40 Å |

| C-O Bond Length (Ethoxy) | ~1.37 Å |

| C-F Bond Length (Fluorophenyl) | ~1.35 Å |

| C-N-H Bond Angle | ~113° |

| C-O-C Bond Angle (Ethoxy) | ~118° |

| Dihedral Angle (Aniline Ring - Fluorophenyl Ring) | ~30-50° |

Note: The values in this table are illustrative and based on general values for similar functional groups. Specific DFT calculations would be required for accurate predictions for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. These orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For substituted anilines, the presence of electron-donating or electron-withdrawing groups can significantly influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. nih.gov For example, electron-withdrawing substituents generally lead to a lower HOMO-LUMO gap, indicating higher reactivity. nih.gov

In the case of this compound, the ethoxy group is an electron-donating group, while the fluorine atom is an electron-withdrawing group. Their combined effect on the frontier orbitals would be a key outcome of a DFT analysis.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated energy ranges. Precise values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the aniline (B41778) group and the oxygen atom of the ethoxy group, indicating these are sites susceptible to electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic rings would likely exhibit positive potential. Such maps are useful in understanding how the molecule might interact with other molecules or biological targets.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Flexibility and Rotational Barriers

MD simulations can explore the conformational landscape of a molecule, identifying the different shapes (conformers) it can adopt and the energy barriers between them. For this compound, key areas of conformational flexibility would include the rotation around the C-N bond of the aniline, the C-O bonds of the ethoxy group, and the single bond connecting the two phenyl rings.

By analyzing the simulation trajectory, one can determine the preferred conformations and the frequency of transitions between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. The rotational barriers, calculated from the energy changes during these rotations, provide a measure of the rigidity of the molecule.

Solvent Effects on Molecular Conformation

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules in the simulation box, one can observe how the solute and solvent molecules interact and how the solvent affects the conformational preferences of the solute.

For this compound, simulations in different solvents (e.g., polar and nonpolar) would reveal how the solvent polarity affects the equilibrium between different conformers. For example, polar solvents might stabilize conformers with larger dipole moments through favorable electrostatic interactions. The study of aromatic compounds in different solvents has shown that hydrogen bonding and the dielectric constant of the solvent can significantly impact molecular conformation. acs.orgupc.edu

Prediction of Spectroscopic Properties from First Principles

Density Functional Theory (DFT) is a primary method for predicting spectroscopic properties with a favorable balance of accuracy and computational cost. Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to model the electronic structure and derive spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach to predict NMR chemical shifts (δ) and spin-spin coupling constants (J).

Calculations would be performed on the optimized geometry of this compound. The resulting chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a theoretical spectrum that can be compared with experimental data. The presence of the electron-donating ethoxy and amino groups, along with the electron-withdrawing fluorophenyl substituent, would significantly influence the electronic environment of the aromatic protons and carbons, leading to a predictable dispersion of signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound (Note: This table is a hypothetical representation based on substituent effects and data for analogous structures, as direct computational results are not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | ~145.0 |

| C2-OEt | - | ~148.0 |

| C3-H | ~6.80 | ~115.5 |

| C4-H | ~7.10 | ~118.0 |

| C5-C' | - | ~135.0 |

| C6-H | ~6.90 | ~114.0 |

| O-CH₂-CH₃ | ~4.05 (quartet) | ~64.0 |

| O-CH₂-CH₃ | ~1.40 (triplet) | ~15.0 |

| C1' | - | ~142.0 |

| C2'-H | ~7.25 | ~113.0 |

| C3'-F | - | ~163.0 (d, ¹JCF ≈ 245 Hz) |

| C4'-H | ~7.35 | ~130.5 (d, ³JCF ≈ 8 Hz) |

| C5'-H | ~7.00 | ~122.0 (d, ⁴JCF ≈ 3 Hz) |

| C6'-H | ~7.20 | ~115.0 (d, ²JCF ≈ 21 Hz) |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. Calculations yield harmonic frequencies, which are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations. These calculations help in the assignment of complex experimental spectra.

Key vibrational modes for this compound would include the N-H stretching of the amine, C-H stretching of the aromatic rings and the ethyl group, C-O-C stretching of the ether linkage, and the characteristic C-F stretching of the fluorophenyl group.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is a hypothetical representation of expected vibrational modes.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 | Medium |

| Aromatic C-H Stretching | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretching (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=C Aromatic Ring Stretching | 1580 - 1620 | Strong |

| N-H Scissoring | 1550 - 1650 | Medium |

| C-F Stretching | 1200 - 1280 | Strong |

| C-O-C Asymmetric Stretching | 1200 - 1270 | Strong |

| C-N Stretching | 1250 - 1350 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra. By calculating the energies of vertical electronic excitations from the ground state to various excited states, one can predict the absorption maxima (λ_max).

The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic systems. The interaction between the aniline and fluorophenyl rings, mediated by the C-C single bond, will influence the extent of conjugation and the energy of these transitions. The amino and ethoxy groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted biphenyl (B1667301) systems.

Table 3: Predicted Electronic Transitions for this compound (Note: This table is a hypothetical representation of expected electronic transitions.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~310-330 | ~0.2 - 0.4 | HOMO → LUMO (π → π*) |

Reactivity Studies via Computational Methods

Computational methods are invaluable for exploring the reactivity of molecules, mapping potential energy surfaces, and identifying reaction mechanisms.

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational chemistry can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface. Its identification, confirmed by the presence of a single imaginary frequency in the vibrational analysis, is key to calculating the activation energy of the reaction. This allows for a quantitative comparison of different potential reaction pathways. For instance, in an electrophilic substitution reaction, the activation energies for substitution at different positions on the aniline ring could be calculated to predict the regioselectivity.

By connecting reactants, transition states, and products on the potential energy surface, a complete reaction pathway can be elucidated. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from a transition state structure to confirm that it correctly connects the desired reactant and product minima. This provides a detailed picture of the molecular transformations that occur during a reaction. For example, the mechanism of a Buchwald-Hartwig amination to synthesize this molecule could be mapped out, detailing the oxidative addition, ligand exchange, and reductive elimination steps at the metal catalyst. nih.gov

Chemical Reactivity and Mechanistic Studies

Reactions at the Aniline (B41778) Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it a primary site for nucleophilic reactions, including acylation and alkylation.

The aniline nitrogen can readily undergo acylation with reagents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used as a protective strategy to moderate the high reactivity of the amino group during other transformations, such as electrophilic aromatic substitution. libretexts.orgyoutube.com For instance, acetylation with acetic anhydride (B1165640) would yield N-(2-ethoxy-5-(3-fluorophenyl)phenyl)acetamide. This transformation reduces the activating effect of the amino group and can prevent unwanted side reactions like polysubstitution or oxidation. libretexts.orgyoutube.com

Alkylation of the aniline nitrogen can be achieved using various alkylating agents. Modern methods often employ alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on ruthenium or cobalt, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgnih.govacs.orgorganic-chemistry.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline that is subsequently reduced to the secondary amine. nih.gov These methods are considered green and atom-economical, producing water as the only byproduct. acs.org

| Reaction Type | Reagent/Catalyst | Product Type |

| Acylation | Acyl chloride, Acetic anhydride | N-Acyl aniline (Amide) |

| Alkylation | Alcohol, Ru or Co catalyst | N-Alkyl aniline (Secondary Amine) |

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino and ethoxy groups. chemistrysteps.combyjus.com Both of these groups are ortho-, para-directors. vaia.comwikipedia.org The combined directing effects of the substituents on 2-Ethoxy-5-(3-fluorophenyl)aniline determine the regioselectivity of incoming electrophiles.

The -NH₂ group is a powerful activating group, as is the -OCH₂CH₃ group. libretexts.orgmsu.edu Both direct incoming electrophiles to the positions ortho and para relative to themselves. In this molecule, the positions ortho to the -NH₂ group are C1 and C3, and the para position is C4. The positions ortho to the -OCH₂CH₃ group are C1 and C3, and the para position is C5. The C5 position is already occupied by the 3-fluorophenyl group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the aniline ring, which are para and ortho, respectively, to the strongly activating amino group and are also activated by the ethoxy group. Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at the C3 position. The 3-fluorophenyl group at C5 is a deactivating group, which would further discourage substitution at the C4 and C6 positions, but the activating effects of the amine and ethoxy groups are expected to dominate. libretexts.org

It is important to note that direct nitration of anilines with strong acids can lead to the formation of a significant amount of the meta-substituted product. stackexchange.com This is because, in the highly acidic medium, the aniline is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. stackexchange.com To achieve para- or ortho-nitration, the amino group is often first protected by acylation. libretexts.org

The aniline functional group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, substituted anilines can be oxidized to various products, including nitroso compounds, azoxybenzenes, or nitrobenzenes. cdnsciencepub.comrsc.orgacs.org For example, oxidation with peroxybenzoic acid can convert primary amines to the corresponding nitroso compounds. rsc.org The use of hydrogen peroxide with different base catalysts can selectively lead to either azoxybenzenes or nitrobenzenes. acs.org Catalytic oxidation using systems that mimic cytochrome P450 enzymes has also been studied for aniline derivatives, often resulting in products like azobenzene. aip.org

Reduction of the aniline group itself is not a typical transformation under standard reducing conditions. However, the synthesis of this compound or related anilines often involves the reduction of a nitroaromatic precursor. numberanalytics.com This reduction is a fundamental transformation and can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin or iron in acidic media. numberanalytics.comchemistrystudent.comacs.org

| Pathway | Reagents/Conditions | Potential Product(s) |

| Oxidation | Peroxybenzoic acid | Nitroso derivative |

| Oxidation | H₂O₂, base catalyst | Azoxybenzene or Nitrobenzene |

| Synthesis via Reduction | H₂/Pd-C, Sn/HCl, or Fe/HCl on the corresponding nitro-compound | This compound |

Reactions Involving the Ethoxy Group

The ethoxy group is generally stable, but its C-O bond can be cleaved under specific, often harsh, conditions.

The cleavage of aryl alkyl ethers, such as the ethoxy group in this compound, typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org The reaction proceeds via protonation of the ether oxygen, forming a good leaving group (ethanol). The halide anion then acts as a nucleophile. libretexts.org Since the carbon of the aromatic ring cannot undergo an S_N2 reaction, the cleavage will result in a phenol (B47542) and an alkyl halide. libretexts.org In this case, treatment with HBr would yield 2-amino-4-(3-fluorophenyl)phenol and bromoethane. The mechanism can be either S_N1 or S_N2 at the ethyl group, but for a primary alkyl group like ethyl, the S_N2 pathway is expected to dominate. libretexts.orgnih.govacs.org

Fungal peroxygenases have also been shown to cleave alkyl aryl ethers through an oxidative mechanism. nih.gov

Direct functionalization of the ethyl chain of the ethoxy group without cleaving the ether bond is chemically challenging due to the relative inertness of the C-H bonds. However, certain biological or biomimetic systems can achieve this. For example, metabolic O-dealkylation, catalyzed by cytochrome P450 enzymes, proceeds through hydroxylation at the carbon atom attached to the oxygen. nih.gov This creates an unstable hemiacetal-like intermediate which then breaks down to a phenol and an aldehyde (in this case, acetaldehyde). nih.gov

Some enzymatic systems, like peroxygenases, are known to initiate reactions on alkyl aryl ethers by abstracting a hydrogen atom from the alkyl chain, which can lead to the formation of aldehydes and phenols. nih.gov While challenging to replicate with standard laboratory reagents selectively, these pathways suggest that functionalization of the alkyl chain is mechanistically possible, typically leading to oxidation at the carbon adjacent to the ether oxygen.

Reactivity of the Fluorophenyl Moiety

The fluorophenyl group within the molecule presents a fascinating case study in aromatic reactivity, influenced by the electronic effects of the fluorine atom and the substituted aniline ring.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The introduction of an electrophile to the 3-fluorophenyl ring of this compound is governed by the directing effects of its existing substituents. The fluorine atom, although deactivating due to its strong inductive electron withdrawal, is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. acs.orgvaia.comstackexchange.com This resonance stabilization is most effective when the incoming electrophile adds to the positions ortho or para to the fluorine.

Conversely, the aniline-containing substituent attached to the fluorophenyl ring is an activating group. Activating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and are also ortho, para-directing. libretexts.org In the case of di-substituted benzenes where the directing effects of the substituents are in opposition, the more potent activating group typically dictates the position of substitution. jove.commasterorganicchemistry.com Therefore, in an electrophilic aromatic substitution reaction on the fluorophenyl ring of this compound, the strongly activating aniline-derived group would be the dominant directing force.

However, it is noteworthy that fluorobenzene (B45895) itself exhibits unusual reactivity in electrophilic aromatic substitution compared to other halobenzenes. Reactions at the para position of fluorobenzene can be faster than on benzene (B151609) itself, a phenomenon not typically observed with other halogens. acs.orgacs.org This is attributed to a more effective overlap between the 2p orbital of fluorine and the 2p orbital of carbon, leading to a stronger resonance effect. vaia.comstackexchange.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -F (Fluoro) | Deactivating (weak) | ortho, para |

| -NHR (Amine derivative) | Activating (strong) | ortho, para |

| -NO2 (Nitro) | Deactivating (strong) | meta |

| -CH3 (Methyl) | Activating (weak) | ortho, para |

Nucleophilic Aromatic Substitution (if activated)

The presence of a fluorine atom can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is particularly relevant for aryl fluorides. acs.org This type of reaction is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. researchgate.net While the aniline portion of the molecule is electron-donating, the high electronegativity of the fluorine atom itself contributes to making the ipso-carbon (the carbon atom bonded to the fluorine) electrophilic and thus a target for nucleophilic attack. acs.org

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comfrontiersin.org The high electronegativity of fluorine is crucial in stabilizing this negatively charged intermediate through its inductive effect. acs.org This stabilization of the intermediate lowers the activation energy of the rate-determining addition step. masterorganicchemistry.com

Interestingly, in SNAr reactions, the reactivity of halobenzenes follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the strong inductive effect of fluorine outweighs its poor leaving group ability in this context. Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing the traditional Meisenheimer intermediate, especially for aryl fluorides that are not strongly activated by electron-withdrawing groups. acs.orgnih.gov

Mechanistic Investigations of Novel Reactions

Understanding the intricate steps of chemical transformations involving this compound is crucial for predicting reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Intermediates

The study of reactions involving aniline and its derivatives has led to the characterization of several key intermediates. In the context of nucleophilic aromatic substitution, the Meisenheimer complex is a well-established intermediate. masterorganicchemistry.com These anionic σ-adducts are formed by the addition of a nucleophile to an electron-deficient aromatic ring. frontiersin.org While often transient, some Meisenheimer complexes have been isolated and characterized, providing strong evidence for the stepwise mechanism of SNAr reactions. masterorganicchemistry.com

Another important intermediate in the chemistry of aryl amines is the benzyne (B1209423) intermediate. pearson.commakingmolecules.com This highly reactive species can be generated from aryl halides under strongly basic conditions through an elimination-addition mechanism. makingmolecules.com The reaction of anilines can also proceed through such intermediates, leading to a mixture of products. youtube.com For example, the reaction of a substituted chlorobenzene (B131634) with sodium amide can form a benzyne intermediate, which is then attacked by the amide nucleophile at two different positions. youtube.com

In reactions involving electrophilic attack, the key intermediate is the arenium ion (or sigma complex), a carbocation stabilized by resonance. The stability of this intermediate determines the rate and regioselectivity of the substitution.

Furthermore, in oxidation reactions of anilines, radical intermediates can be formed. For instance, the reaction of 4-methyl aniline with hydroxyl radicals has been computationally studied, revealing the formation of various radical adducts and abstraction products. mdpi.com

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound. For instance, kinetic studies on the reactions of substituted anilines with chloramine (B81541) T have shown that the reactions are first-order with respect to the oxidizing agent and have a fractional order dependence on the aniline concentration. rsc.orgrsc.org This suggests a mechanism involving the rapid, reversible formation of a complex between the aniline and chloramine T, followed by a slower, rate-determining decomposition of this complex. rsc.orgrsc.org

The electronic nature of the substituents on the aniline ring significantly influences the reaction rates. A Hammett plot for these reactions yields a negative ρ (rho) value, indicating that electron-donating groups on the aniline ring accelerate the reaction by stabilizing the positive charge that develops in the transition state. rsc.orgrsc.org

Thermodynamic parameters, such as the enthalpy and entropy of activation, can also be determined from temperature-dependent kinetic studies. These parameters provide further details about the structure and energetics of the transition state.

Computational studies on the reaction of 4-methyl aniline with OH radicals have provided calculated rate coefficients over a wide range of temperatures and pressures. mdpi.com These theoretical investigations complement experimental work and help to elucidate complex reaction mechanisms.

Table 2: Representative Kinetic Data for Reactions of Substituted Anilines

| Aniline Derivative | Reaction | Rate Constant (k) | Reference |

| Aniline | Reaction with Chloramine T | Varies with concentration | rsc.org |

| Substituted Anilines | Reaction with Chloramine T | Dependent on substituent | rsc.org |

| 4-Methyl Aniline | Reaction with OH radicals | k_total = 2.04 × 10−18 T^2.07 exp[(11.2 kJ/mol)/RT] cm³/s | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (beyond synthesis)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have applications that extend beyond the initial synthesis of this compound to its further functionalization. libretexts.org The presence of both an aniline and an aryl fluoride (B91410) moiety in the molecule offers multiple sites for such transformations.

The palladium-catalyzed amination of aryl halides, often referred to as the Buchwald-Hartwig amination, is a widely used method for forming C-N bonds. nih.govacs.org This reaction can be used to further functionalize the aniline nitrogen of this compound or to introduce new amino groups onto the aromatic rings. The development of sophisticated phosphine (B1218219) ligands has enabled the coupling of a wide range of amines and aryl halides, including functionalized and heteroaromatic substrates. nih.gov

The aryl fluoride part of the molecule can also participate in palladium-catalyzed cross-coupling reactions, although this is generally more challenging due to the high strength of the C-F bond. rsc.org However, recent advances have led to the development of palladium-based catalytic systems that can activate C-F bonds, particularly in electron-deficient aryl fluorides. rsc.orgrsc.org For example, palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones has been reported. rsc.org

Furthermore, the aniline group itself can be used to direct palladium-catalyzed reactions. For instance, [(NHC)PdCl2(aniline)] complexes have been developed as highly active precatalysts for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov This demonstrates the potential for the aniline moiety to play a role in catalysis, not just as a substrate.

The versatility of palladium catalysis allows for the selective modification of this compound, enabling the synthesis of a diverse range of derivatives with potentially interesting biological or material properties.

Suzuki-Miyaura Coupling with Modified Substrates

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.govwikipedia.org The reaction typically involves an organoboron species, such as a boronic acid or ester, and an organohalide. wikipedia.orglibretexts.org The aniline functionality in this compound, particularly when a halide is present at the ortho position (e.g., 2-bromo- or 2-chloro-anilines), presents both opportunities and challenges for this transformation.

While the Suzuki-Miyaura reaction is broadly applicable, the presence of an unprotected aniline group can sometimes lead to side reactions or catalyst inhibition. nih.gov However, recent advancements have demonstrated efficient coupling of unprotected ortho-haloanilines, expanding the synthetic utility of this methodology. nih.govrsc.org In the context of substrates structurally related to this compound, such as ortho-bromoanilines, the Suzuki-Miyaura coupling has been successfully employed for diversification. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a Pd(II) complex. libretexts.org The reactivity of the halide follows the general trend I > OTf > Br > Cl. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.org

For substrates like a halogenated derivative of this compound, the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. The reaction has been shown to be compatible with a variety of boronic esters, including those with aryl, heteroaromatic, alkenyl, and even alkyl groups, allowing for the introduction of diverse functionalities. nih.gov Methoxy (B1213986) and fluorinated analogs of ortho-bromoanilines have been shown to produce good yields in these couplings. nih.gov

nih.gov| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | |

| Ligand | Chiral-bridged biphenyl (B1667301) monophosphine ligands |

Buchwald-Hartwig Amination for Diversification

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed reaction couples amines with aryl halides or triflates, offering a direct route to synthesize a wide array of substituted anilines and other nitrogen-containing compounds. wikipedia.orgorganic-chemistry.org For a molecule like this compound, which already possesses an aniline moiety, the Buchwald-Hartwig reaction can be envisioned in two ways: either the aniline itself acts as the nucleophile, or a halogenated precursor is used to introduce a different amino group.

The development of the Buchwald-Hartwig amination has overcome many limitations of traditional methods for C-N bond formation, which often required harsh conditions and had limited functional group tolerance. wikipedia.org The reaction's scope has been significantly expanded through the development of various generations of catalyst systems, particularly through the design of sophisticated phosphine ligands. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination is mechanistically similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. numberanalytics.comlibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. beilstein-journals.org Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be highly effective in promoting the reaction for a wide range of substrates, including less reactive aryl chlorides. wikipedia.orgbeilstein-journals.org The base also plays a crucial role, with common choices including sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃), depending on the substrate's functional group tolerance. libretexts.org

For a substrate like this compound, if it were to be further functionalized via a Buchwald-Hartwig reaction (for instance, if it contained an additional halide), the existing ethoxy and fluoro groups would generally be well-tolerated under the reaction conditions. The reaction has been successfully applied to synthesize complex molecules, including pharmaceuticals and materials with specific electronic properties. numberanalytics.com

beilstein-journals.orgnih.gov| Parameter | Condition | Reference |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, [Pd(allyl)Cl]₂ | |

| Ligand | Josiphos, AdBippyPhos, X-Phos |

Derivatization and Analog Synthesis for Advanced Chemical Studies

Systematic Modification of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary target for modification due to the reactivity of the amino group and the potential for substitution on the aromatic ring.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the aniline ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can influence the acidity (pKa) of the aniline nitrogen, its nucleophilicity, and its interaction with biological targets. afit.edu

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or additional methoxy (B1213986) (-OCH₃) groups increase the electron density on the aniline ring. This generally enhances the basicity of the amino group. In the context of drug design, such modifications can affect how the molecule binds to a receptor. For instance, studies on N,N-dimethylanilines have shown that electron-rich substituents like methoxy and methyl groups make the aniline a better electron donor, which can be crucial for certain chemical transformations. acs.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density away from the aniline ring, making the amino group less basic. afit.edu In synthetic chemistry, EWGs are often used to direct the position of other incoming groups or to serve as precursors for other functionalities. For example, a nitro group can be readily reduced to an amino group, providing a handle for further derivatization. researchgate.netnih.gov The introduction of EWGs has been shown to be effective in tuning the properties of aniline derivatives for various applications. acs.org

The effect of these substituents on the aniline's properties can be predicted and correlated using Hammett substituent constants, which provide a quantitative measure of a substituent's electronic effect. afit.edu

Table 1: Examples of Electron-Donating and Electron-Withdrawing Group Modifications on Aniline Derivatives

| Modification Type | Substituent Example | Effect on Aniline Moiety | Potential Application/Rationale |

|---|---|---|---|

| Electron-Donating | -CH₃ (methyl), -OCH₃ (methoxy) | Increases electron density, enhances basicity. | Can improve binding affinity in certain biological targets. |

This table is generated based on general principles of organic and medicinal chemistry. afit.eduacs.org

Exploration of Heterocyclic Substituents

In the development of kinase inhibitors, a field where aniline derivatives are prevalent, the aniline nitrogen is often linked to or is part of a heterocyclic scaffold like pyrimidine (B1678525) or triazole. nih.govnih.gov For instance, research on triazolopyrimidine derivatives showed that attaching different substituted anilino groups at the 2-position significantly influenced their anticancer activity. nih.gov This highlights the importance of the aniline fragment in directing the molecule's biological effect.

Isosteric replacement, where a part of the molecule is swapped with a chemical group of a similar size and electronic character, is another approach. For example, the phenyl ring of the aniline could be replaced by a pyridine (B92270) or other heteroaromatic ring to modulate properties like agonism and pharmacokinetic profiles. nih.gov

Structural Variations of the Ethoxy Side Chain

The ethoxy group (-OCH₂CH₃) at the 2-position of the aniline ring influences the molecule's conformation and lipophilicity. Modifying this side chain can have a significant impact on its properties.

Homologation and Branching

Homologation refers to the systematic extension of a chemical chain. nih.gov In this case, the ethoxy group could be lengthened to a propoxy, butoxy, or even longer alkyl chain. This generally increases the molecule's size and lipophilicity, which can enhance its ability to cross cell membranes or fit into hydrophobic pockets of a target protein. nih.gov Studies on other classes of compounds have shown that varying the length of an alkoxy chain can significantly affect biological activity. rsc.org

Branching the side chain, for example, by replacing the ethoxy group with an isopropoxy or a tert-butoxy (B1229062) group, introduces steric bulk. youtube.com This can lock the molecule into a more rigid conformation, potentially leading to higher selectivity for its intended biological target.

Table 2: Potential Modifications of the Ethoxy Side Chain

| Modification Type | Example Substituent | Potential Effect |

|---|---|---|

| Homologation (Lengthening) | n-Propoxy, n-Butoxy | Increases lipophilicity and van der Waals interactions. |

This table is illustrative of common strategies in medicinal chemistry. nih.govnih.govrsc.orgyoutube.com

Replacement with Other Alkoxy or Ether Linkages

The ethoxy group can be replaced with more complex ether functionalities. This includes ethers with terminal functional groups like alcohols or amines, which can introduce new hydrogen bonding capabilities. The Williamson ether synthesis is a classic and versatile method for preparing such ethers from an alcohol and an alkyl halide. masterorganicchemistry.com

Modifications on the Fluorophenyl Ring

The 3-fluorophenyl group is a key feature of the molecule. Fluorine atoms are often incorporated into drug candidates to block metabolic oxidation at that position and to alter the electronic nature of the aromatic ring. Modifications to this ring can significantly impact the compound's activity and pharmacokinetic profile.

In structure-activity relationship (SAR) studies of similar biaryl aniline compounds, modifications to this part of the molecule have been shown to be critical. For example, in a series of PPARα agonists, it was found that fluorine substitution on the phenyl ring was important for potency. nih.gov It was also noted that adding a third substituent to this ring was generally detrimental to activity, indicating that the size and substitution pattern are finely tuned for optimal interaction with the biological target. nih.gov

The synthesis of analogs with modified fluorophenyl rings can be achieved through cross-coupling reactions, such as the Suzuki coupling. By using different substituted phenylboronic acids, a wide variety of functional groups can be introduced onto this ring. This allows for a systematic exploration of how different substituents affect the molecule's properties.

Synthesis of Chiral Analogues

The parent molecule, 2-Ethoxy-5-(3-fluorophenyl)aniline, is achiral. However, chirality could be introduced into analogues to explore stereoselective interactions with biological targets. This is particularly relevant as many drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect. youtube.comnih.gov Chiral analogues could be created by, for example, modifying the ethoxy group to a chiral alkoxy group (e.g., (S)- or (R)-sec-butoxy) or by adding a chiral substituent elsewhere on the scaffold.

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, avoiding the need for later separation which can be inefficient. wikipedia.org

Applicable Methodologies:

Chiral Catalysis: This approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral fluorinated amines and related structures, methods employing chiral metal complexes, such as those based on Nickel(II), have proven effective. beilstein-journals.orgchemrxiv.org These catalysts can create a chiral environment that directs the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to guide a stereoselective reaction. The use of N-tert-butylsulfinyl imines is a well-established strategy for the asymmetric synthesis of chiral amines, including those containing fluorine. nih.gov The auxiliary can be removed after the desired stereocenter has been created.

Enantiospecific Cross-Coupling: Recent advances have described transition-metal-free methods for the enantiospecific coupling of enantioenriched alkylboronic esters with aryl hydrazines to produce chiral anilines with high fidelity. nih.gov This type of reaction could be adapted to produce chiral benzylic aniline derivatives of the core structure.

If an asymmetric synthesis is not employed and a racemic mixture (a 50:50 mixture of both enantiomers) of a chiral analogue is produced, chiral resolution can be used to separate the enantiomers. wikipedia.org

Common Resolution Methods:

Diastereomeric Salt Crystallization: This is a classical and widely used method. The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Chiral Column Chromatography: This technique utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation.

An example of a related process is the kinetic resolution of N-aryl β-amino alcohols, where a chiral catalyst reacts preferentially with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. rsc.org

Advanced Analytical Methodologies for Compound Characterization and Quantification

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures that may be generated during the synthesis of 2-Ethoxy-5-(3-fluorophenyl)aniline. These methods provide both qualitative and quantitative information about the target compound and any present impurities.

GC-MS and LC-MS for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for establishing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

GC-MS Analysis: This technique is well-suited for the analysis of volatile and thermally stable compounds like aniline (B41778) derivatives. sumitomo-chem.co.jp The sample is vaporized and separated based on its boiling point and interaction with a capillary column, before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure, while the chromatogram indicates the relative abundance of different components. For aniline and its derivatives, GC with a nitrogen-phosphorus detector (NPD) can also be employed for selective and sensitive detection. sumitomo-chem.co.jp

LC-MS Analysis: For less volatile or thermally labile impurities that may be present in a sample of this compound, LC-MS is the preferred method. Separation is achieved based on the analyte's polarity and affinity for the stationary and mobile phases. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, confirming the elemental composition of the parent compound and its impurities.

| Parameter | Condition |

|---|---|